molecular formula C24H30N4O7 B13418658 (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B13418658
M. Wt: 486.5 g/mol
InChI Key: NLPNEYDRKDNTGJ-ITMRBWJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a key chemical entity in pharmaceutical research, primarily recognized as a related substance or potential impurity of the broad-spectrum glycylcycline antibiotic Tigecycline . Tigecycline itself is a semisynthetic derivative of minocycline and is critically important for its activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action involves binding to the 30S ribosomal subunit , thereby inhibiting protein translation and bacterial growth. As a research chemical, this specific stereoisomer is essential for use as an analytical reference standard in impurity identification, method development, and validation during the quality control and stability testing of Tigecycline Active Pharmaceutical Ingredient (API) and finished pharmaceutical products. Furthermore, it serves as a critical intermediate or starting material in synthetic organic chemistry studies aimed at developing novel tetracycline-class antibiotics with improved efficacy and safety profiles. This high-purity compound is intended for use in pharmaceutical impurity profiling and advanced microbiological research. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C24H30N4O7

Molecular Weight

486.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H30N4O7/c1-26-12-8-13(27(2)3)10-6-9-7-11-17(28(4)5)20(31)16(23(25)34)22(33)24(11,35)21(32)14(9)19(30)15(10)18(12)29/h8-9,11,17,26,29-30,33,35H,6-7H2,1-5H3,(H2,25,34)/t9-,11-,17-,24-/m0/s1

InChI Key

NLPNEYDRKDNTGJ-ITMRBWJXSA-N

Isomeric SMILES

CNC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Canonical SMILES

CNC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other tetracycline derivatives are summarized below, with key distinctions highlighted.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4,7-bis(dimethylamino); 9-methylamino; 1,10,11,12a-tetrahydroxy; 3,12-diketone ~590 (estimated) Enhanced solubility due to multiple hydroxyls; potential for broad-spectrum activity.
9-Amino-Doxycycline 9-amino; 4-dimethylamino; 3,5,10,12,12a-pentahydroxy 464.44 Amino group at position 9 improves binding to ribosomal targets; lower hydrophobicity.
Minocycline 7-nitro; 4-dimethylamino; 3,10,12,12a-tetrahydroxy 457.48 Nitro group confers resistance to tetracycline-specific efflux pumps.
Amidochelocardin Derivative [1] () 4-methylamino; 3,10,11,12a-tetrahydroxy; 6,9-dimethyl 543.56 (estimated) Methyl groups at 6 and 9 may enhance membrane penetration.
Amidochelocardin Derivative [2] () 4-dimethylamino; 3,10,11,12a-tetrahydroxy; 6,9-dimethyl 557.59 (estimated) Dimethylamino at position 4 increases basicity, affecting intracellular accumulation.

Computational and Bioactivity Comparisons

  • Chemical Similarity: Tanimoto coefficients (e.g., Morgan fingerprints) and Murcko scaffolds () indicate moderate similarity (~60–70%) to 9-amino-doxycycline and minocycline, primarily due to shared hydroxyl and dimethylamino groups . Aglaithioduline () demonstrated ~70% similarity to SAHA (a histone deacetylase inhibitor), suggesting that minor substituent changes significantly alter target specificity.
  • Docking Affinity: The methylamino group at position 9 may interact with ribosomal protein S7 residues, improving binding compared to dimethylamino analogs (). Hydroxyl groups at 1, 10, and 11 enhance hydrogen bonding with the 16S rRNA, as seen in doxycycline derivatives ().

Preparation Methods

Starting Material and Core Functionalization

The tetracene core is typically prepared or purchased as a precursor such as 5,12-bis((trimethylsilyl)ethynyl)tetracene or tetracene itself. The starting tetracene can undergo selective oxidation to introduce keto and hydroxyl groups at desired ring positions.

  • Oxidation to Tetracenequinones:
    Cobalt(II) tetraphenylporphyrin (CoTPP) catalyzed oxidation with phenyliodine(III) sulfate is used to convert tetracene to 5,12-tetracenequinone with high yield (~77%).

  • Further Hydroxylation:
    Subsequent hydroxylation to dihydroxy-tetracenequinones is more challenging and requires careful selection of oxidants and conditions to avoid overoxidation or decomposition.

Amination and Hydroxylation

The introduction of dimethylamino and methylamino groups at positions 4, 7, and 9 involves:

  • Nitration of amino precursors:
    For example, nitration of doxycycline derivatives under acidic conditions with sodium nitrate in sulfuric acid yields nitro intermediates.

  • Reduction of Nitro to Amino:
    Catalytic hydrogenation (e.g., PtO2 under hydrogen atmosphere) converts nitro groups to amino groups.

  • Amide Formation:
    Coupling of amino groups with carboxylic acids (e.g., myristic acid) using coupling agents like HBTU and bases such as N-methylmorpholine (NMM) in mixed solvents (DCM/DMF) yields carboxamide functionalities.

Protection and Functional Group Manipulations

  • Protection of hydroquinone intermediates as silyl ethers or boronate esters facilitates selective transformations like olefination or methyl ketone introduction.

  • One-pot multi-step procedures involving sonication with zinc powder and trimethylsilyl chloride (TMSCl) enable the formation of fully protected bis-hydroquinones, which can then be elaborated further.

Desilylation and Carboxylation

  • Desilylation of trimethylsilyl-ethynyl groups using cesium fluoride in the presence of CO2 introduces carboxylate groups at the ethynyl termini, forming bis-carboxylate capped tetracene derivatives.

  • Protonation or methylation of these carboxylates yields bis-carboxylic acids or bis-methyl esters, respectively, allowing control over solubility and aggregation properties.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Oxidation CoTPP (5 mol%), Phenyliodine(III) sulfate 5,12-Tetracenequinone (77% yield)
2 Hydroxylation Selective oxidants (varied, see) 6,11-Dihydroxy-5,12-tetracenequinone derivative
3 Nitration NaNO3, conc. H2SO4, room temp, 3 h Nitro intermediate (e.g., 9-nitrodoxycycline)
4 Reduction PtO2, H2 atmosphere, methanol, 2 h Amino derivative (e.g., 9-aminodoxycycline)
5 Amide coupling Myristic acid, HBTU, NMM, DCM/DMF, 72 h Carboxamide formation
6 Protection/Functionalization Zn, TMSCl, sonication, lithioethyl vinyl ether Protected hydroquinone intermediates
7 Desilylation/Carboxylation CsF, CO2 atmosphere, room temp, 3 h Bis-carboxylate capped ethynyl tetracene derivatives

Comprehensive Research Findings

  • The oxidation steps are critical to establish the quinone and hydroxyl functionalities at precise ring positions, which influence the biological activity and chemical reactivity of the final compound.

  • The nitration and subsequent reduction steps enable selective introduction of amino substituents, which are further derivatized to methylamino and dimethylamino groups by alkylation or amide bond formation.

  • The use of coupling agents such as HBTU in amide bond formation is effective for attaching long-chain acyl groups to amino sites, enhancing compound stability and solubility.

  • Desilylation under fluoride ion conditions in the presence of CO2 is a mild and efficient method to introduce carboxylate groups on ethynyl-substituted tetracenes, enabling further functionalization.

  • Protection strategies involving silyl and boronate groups are essential to prevent unwanted side reactions during multi-step syntheses.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Tetracene or 5,12-bis(trimethylsilyl)ethynyl-tetracene
Key Oxidant CoTPP, Phenyliodine(III) sulfate
Amination Method Nitration (NaNO3/H2SO4), reduction (PtO2/H2)
Amide Coupling HBTU, NMM, DCM/DMF, room temp, 72 h
Desilylation Agent Cesium fluoride (CsF)
Carboxylation Atmosphere CO2
Protection Groups Trimethylsilyl (TMS), boronate esters
Reaction Times 2–72 hours depending on step
Yields 70–80% for key oxidation and coupling steps

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis involves multi-step processes, including core tetracyclic structure formation, functional group introduction (e.g., dimethylamino, hydroxyl), and final modifications. Critical steps include:

  • Catalyst selection (e.g., transition metals for regioselective reactions).
  • Temperature/pressure control to minimize side reactions (e.g., epimerization at stereocenters).
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : 1H/13C NMR for stereochemical confirmation (e.g., coupling constants for axial/equatorial protons). 2D NMR (COSY, NOESY) resolves overlapping signals in the tetracyclic core .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed m/z vs. calculated for C22H24N2O8: 444.4 g/mol) .
  • X-ray crystallography : For absolute configuration determination, particularly for disputed stereocenters .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Hydrogen bonding analysis : Monitor hydrogen bond donors (5) and acceptors (10) via IR spectroscopy to predict degradation pathways (e.g., keto-enol tautomerization) .
  • Accelerated stability studies : Expose the compound to varying pH (2–9), temperature (40–60°C), and light. Use HPLC to quantify degradation products (e.g., quinone formation from oxidation) .

Advanced Research Questions

Q. How can experimental design elucidate the role of specific functional groups in antimicrobial activity?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified groups (e.g., replace dimethylamino with ethylamino) and compare MIC values against Gram-positive/-negative bacteria.
  • Molecular docking : Use software like AutoDock Vina to simulate interactions between the carboxamide group and bacterial ribosomes (30S subunit), guided by tetracycline-class antibiotic frameworks .

Q. What methodologies resolve contradictions in reported bioactivity data across studies?

  • Standardized assays : Adhere to CLSI guidelines for broth microdilution to ensure reproducibility.
  • Stereochemical validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) to rule out inactive stereoisomers .
  • Orthogonal assays : Compare time-kill kinetics with MIC data to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational modeling predict non-covalent interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate binding energies for interactions between hydroxyl groups and Mg²+ ions in ribosomal RNA .
  • Molecular dynamics simulations : Simulate solvent effects (e.g., water molecules mediating hydrogen bonds) to refine docking predictions .

Q. What strategies optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Acetylate hydroxyl groups to improve logP (partition coefficient). Hydrolyze in vivo via esterases .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous solubility. Monitor release kinetics using dialysis membranes .

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